3-Bromobenzo[d]isothiazole
Overview
Description
3-Bromobenzo[d]isothiazole is a heterocyclic compound that features a bromine atom attached to a benzoisothiazole ring
Mechanism of Action
Target of Action:
3-Bromobenzo[d]isothiazole (CAS number: 19983-38-1) belongs to the isothiazole family, which has gained attention due to its diverse biological activities . While specific targets for this compound may vary, it primarily interacts with cellular components involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoaniline with sulfur and a suitable oxidizing agent to form the isothiazole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine atom onto the benzoisothiazole scaffold .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzo[d]isothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly used to introduce various substituents onto the benzoisothiazole ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under mild to moderate conditions.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are employed under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoisothiazoles with various functional groups.
Cross-Coupling Reactions: Diversely substituted benzoisothiazoles with aryl, vinyl, and alkyl groups.
Oxidation and Reduction: Sulfoxides, sulfones, and thiols.
Scientific Research Applications
3-Bromobenzo[d]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It is employed in the design of molecular probes and sensors for biological studies.
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromobenzo[d]isothiazole: The bromine atom is positioned differently, affecting its chemical behavior and biological activity.
Benzo[d]isothiazole-3(2H)-one:
Uniqueness of 3-Bromobenzo[d]isothiazole: The presence of the bromine atom at the 3-position of the benzoisothiazole ring imparts unique reactivity, making it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
3-bromo-1,2-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHIQDYILFAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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